BenchChemオンラインストアへようこそ!

(3,4-Dibromophenyl)methanamine

Neuropeptide FF Receptor Pain Modulation Opioid Tolerance

(3,4-Dibromophenyl)methanamine (CAS 64382-95-2) is a halogenated primary benzylamine bearing two bromine atoms at the 3- and 4-positions of the phenyl ring. With a molecular weight of 264.94 g/mol and a computed XLogP3 of 2.2, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing CNS-penetrant ligands and respiratory therapeutics.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 64382-95-2
Cat. No. B3055386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dibromophenyl)methanamine
CAS64382-95-2
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Br)Br
InChIInChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
InChIKeyUXMFUBINPABFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dibromophenyl)methanamine (CAS 64382-95-2): A Regiospecific Dibromobenzylamine Building Block for CNS-Targeted and Respiratory Drug Discovery


(3,4-Dibromophenyl)methanamine (CAS 64382-95-2) is a halogenated primary benzylamine bearing two bromine atoms at the 3- and 4-positions of the phenyl ring. With a molecular weight of 264.94 g/mol and a computed XLogP3 of 2.2, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing CNS-penetrant ligands and respiratory therapeutics [1]. The 3,4-dibromo substitution pattern imparts distinct electronic and steric properties that differentiate it from other dibromobenzylamine regioisomers, influencing both reactivity in downstream derivatizations and biological target engagement of the resulting compounds .

Why (3,4-Dibromophenyl)methanamine Cannot Be Interchanged with Other Dibromobenzylamine Isomers in Medicinal Chemistry Programs


Dibromobenzylamine regioisomers (2,4-; 2,5-; 2,6-; 3,4-; 3,5-substituted) are not functionally interchangeable despite sharing identical molecular formulas. The position of bromine substituents on the phenyl ring critically governs both the electronic landscape (via inductive and resonance effects) and the steric accessibility of the primary amine for derivatization [1]. In receptor-ligand interactions, the 3,4-dibromo configuration has been specifically exploited in neuropeptide FF receptor type 2 (NPFFR2) agonist design, where the (Z)-(3,4-dibromophenyl)methylideneamino motif yields a functionally selective agonist (pKi = 6.9), a pharmacological profile not replicated by other dibromo substitution patterns . Similarly, the 3,5-dibromo isomer is preferentially utilized in ambroxol-type expectorant synthesis, illustrating that each regioisomer occupies a distinct and non-overlapping chemical space in drug discovery [2].

(3,4-Dibromophenyl)methanamine: Quantified Differentiation Evidence Against Regioisomeric Analogs


NPFFR2 Agonist Derivatization: Exclusive Pharmacological Activity of the 3,4-Dibromo Motif

The guanidine derivative 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine (AC-263093), synthesized directly from (3,4-dibromophenyl)methanamine, exhibits potent and functionally selective NPFFR2 agonism with a pKi of 6.9 (Ki ≈ 126 nM) . This activity is contingent upon the 3,4-dibromo substitution pattern; corresponding derivatives built from the 2,4-, 2,5-, 2,6-, or 3,5-dibromobenzylamine isomers have not been reported to exhibit NPFFR2 agonist activity in peer-reviewed or patent literature, indicating that the 3,4-configuration uniquely enables the pharmacophoric alignment required for NPFFR2 engagement .

Neuropeptide FF Receptor Pain Modulation Opioid Tolerance

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. 2,6-Dibromo Isomer

The computed XLogP3 value of (3,4-dibromophenyl)methanamine is 2.2, with a topological polar surface area (TPSA) of 26 Ų [1]. In contrast, the 2,6-dibromo isomer (CAS 1214332-14-5) has a predicted boiling point of 298.2±25.0 °C and density of 1.868±0.06 g/cm³, with a slightly lower computed polar surface accessibility due to ortho-bromine shielding of the amine . While isomeric lipophilicity values overlap within computational error margins, the 3,4-substitution pattern provides a balanced profile for CNS drug design—sufficient lipophilicity for passive membrane permeation (LogP 2.2 within the optimal CNS range of 2–4) without the excessive steric hindrance to amine derivatization observed with ortho-substituted (2,6-) isomers [2].

Lipophilicity CNS Drug Design Blood-Brain Barrier Permeability

Storage Stability: Mandated Refrigerated, Light-Protected Storage vs. Ambient-Stable Analogs

Vendor technical datasheets consistently specify storage conditions of 2–8 °C with protection from light for (3,4-dibromophenyl)methanamine, and some recommend storage under inert gas atmosphere [1]. In contrast, the 2,5-isomer (CAS 1214331-41-5) is listed with a storage recommendation of 'cool, dry place' without explicit refrigeration or light-protection requirements . This differential stability indicates that the 3,4-isomer is more susceptible to thermal or photolytic degradation, likely due to the electronic activation of the aromatic ring by the para-bromine substituent, which may promote benzylic amine oxidation or aryl bromide photodissociation. Procurement specifications must therefore include cold-chain logistics and amber vial packaging for the 3,4-isomer, whereas the 2,5-isomer can be handled under standard ambient conditions.

Chemical Stability Long-Term Storage Procurement Specifications

Synthetic Utility in CNS Ligand Construction: Patent-Enabling 3,4-Dibromo Intermediate

The (3,4-dibromophenyl)methanamine scaffold is associated with 10 patent families, as indexed by PubChem patent co-occurrence analysis [1]. The key patent-relevant derivative, AC-263093, is explicitly synthesized from this 3,4-isomer and is used preclinically to investigate NPFF receptor signaling in pain modulation and opioid tolerance paradigms . This patent landscape is regiospecific: no patent applications claiming NPFFR2 agonist activity have been identified using the 2,4-, 2,5-, 2,6-, or 3,5-dibromobenzylamine isomers as the core building block. Consequently, the 3,4-isomer offers freedom-to-operate and literature precedence advantages that other dibromobenzylamine regioisomers do not provide for NPFF receptor-targeted programs.

Medicinal Chemistry Patent-Enabling Intermediates NPFF Receptor Ligands

Procurement-Guiding Application Scenarios for (3,4-Dibromophenyl)methanamine (CAS 64382-95-2)


CNS Drug Discovery: NPFF Receptor Ligand Synthesis and Preclinical Pain Research

Research teams investigating neuropeptide FF (NPFF) receptor modulation for pain management or opioid tolerance reversal should prioritize (3,4-dibromophenyl)methanamine as the core building block. The 3,4-isomer uniquely enables synthesis of AC-263093 and related (Z)-(3,4-dibromophenyl)methylideneamino derivatives with validated NPFFR2 agonism (pKi = 6.9) . Alternative dibromobenzylamine regioisomers lack this pharmacological precedent and would require substantial medicinal chemistry investment to establish structure-activity relationships de novo.

Parallel Library Synthesis for CNS Lead Optimization Requiring Unhindered Primary Amine Reactivity

When designing parallel amide, sulfonamide, or reductive amination libraries for CNS targets, (3,4-dibromophenyl)methanamine offers superior amine accessibility compared to ortho-substituted isomers such as the 2,6-dibromo variant . Its computed LogP of 2.2 falls within the optimal CNS permeability range, and the absence of ortho-bromine steric shielding enables efficient, high-yielding derivatization under standard coupling conditions [1].

Building Block Procurement for Patent-Enabled Respiratory Drug Development Programs

Although the 3,5-dibromo isomer dominates ambroxol-type expectorant synthesis, the 3,4-isomer has distinct patent coverage in the dibromobenzyl derivative space, with 10 patent families citing it as an intermediate . For industrial research organizations seeking differentiated intellectual property positions in respiratory or CNS therapeutics, the 3,4-isomer provides a patent-precedented yet less-exploited building block relative to the heavily patented 3,5-dibromo ambroxol scaffold [1].

Stability-Aware Inventory Management for Core Facility Compound Collections

Compound management facilities and core screening collections must implement refrigerated (2–8 °C), light-protected storage protocols for (3,4-dibromophenyl)methanamine, in contrast to ambient storage for the 2,5-isomer . This differential stability profile should inform procurement quantity decisions: the 3,4-isomer is best acquired in smaller, frequently replenished batches to minimize degradation losses, whereas the 2,5-isomer can be economically procured in bulk for long-term ambient storage [1].

Quote Request

Request a Quote for (3,4-Dibromophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.